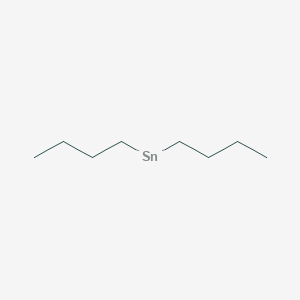

Dibutyltin

Description

Properties

IUPAC Name |

dibutyltin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOHIQLKSOJJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-53-5 | |

| Record name | Dibutylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-butyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Dibutyltin compounds chemical structure and properties

An In-depth Technical Guide to Dibutyltin Compounds: Chemical Structure, Properties, and Biological Interactions

Introduction

This compound (DBT) compounds are a class of organotin compounds characterized by a central tin atom covalently bonded to two butyl groups and two anionic substituents. This general structure, (C₄H₉)₂SnX₂, allows for a wide variety of derivatives with diverse industrial and chemical applications. They are most notably used as heat and light stabilizers for polyvinyl chloride (PVC), catalysts in the production of polyurethanes and silicones, and as intermediates in the synthesis of other organotin compounds.[1][2][3] Despite their utility, their potential for biological activity and toxicity necessitates a thorough understanding of their chemical properties and mechanisms of action for researchers, toxicologists, and drug development professionals. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological effects, and relevant experimental protocols for this compound compounds.

Chemical Structure

The core of a this compound compound is the this compound(IV) cation, [(C₄H₉)₂Sn]²⁺. The two butyl groups are covalently bonded to the tin atom, and the remaining two coordination sites are occupied by anionic ligands (X), such as chloride, laurate, acetate (B1210297), or oxide. The geometry at the tin center is typically tetrahedral.[4] In the case of this compound oxide (DBTO), the structure is more complex, often existing as a polymeric network with interconnected Sn₂O₂ and Sn₄O₄ rings, featuring five-coordinate tin centers.[3]

Caption: General structure of this compound Dichloride (DBTC).

Physicochemical Properties

The physical and chemical properties of this compound compounds vary significantly depending on the anionic ligands attached to the tin atom. These properties dictate their application, environmental fate, and bioavailability. Key data for several common this compound compounds are summarized below.

| Property | This compound Dichloride (DBTC) | This compound Dilaurate (DBTDL) | This compound Oxide (DBTO) | This compound Diacetate (DBTA) |

| CAS Number | 683-18-1[5] | 77-58-7[6] | 818-08-6[3] | 1067-33-0[7] |

| Molecular Formula | C₈H₁₈Cl₂Sn[5] | C₃₂H₆₄O₄Sn[4] | C₈H₁₈OSn[3] | C₁₂H₂₄O₄Sn[7] |

| Molecular Weight | 303.84 g/mol [5] | 631.57 g/mol [4] | 248.92 g/mol [3] | 351.03 g/mol [7] |

| Appearance | White crystalline solid[5] | Colorless oily liquid[4] | White solid[3] | Clear yellow liquid[7] |

| Melting Point | 39 °C[5] | N/A (liquid) | >300 °C (decomposes)[3] | N/A (liquid) |

| Boiling Point | 135 °C @ 10 mmHg[5] | N/A | N/A | N/A |

| Density | 1.4 g/cm³[5] | 1.066 g/cm³[4] | 1.6 g/cm³[3] | N/A |

| Aqueous Solubility | 320 mg/L (hydrolyzes)[1][5] | < 1.43 mg/L[1] | Insoluble[1] | N/A |

| Vapor Pressure | 0.0016 hPa @ 25 °C[5] | N/A | 4 x 10⁻⁶ Pa @ 25 °C[1] | N/A |

Toxicology and Biological Effects

This compound compounds exhibit a range of toxic effects, with the immune system being a primary target. They are known to be potent thymolytic and immunotoxic agents in animal models, causing thymic atrophy.[8][9] Other observed toxicities include bile duct damage in rats, mice, and hamsters.[8]

Quantitative Toxicity Data

The toxicity of this compound compounds varies by species and the specific compound. Below is a summary of key toxicological data.

| Compound/Organism | Endpoint | Value | Reference |

| This compound (general) / Diatom (S. costatum) | 72-h EC₅₀ (growth inhibition) | 23 µg/L | [1] |

| This compound (general) / Crustacean (D. magna) | 48-h EC₅₀ (immobilization) | 2.2 µg/L | [1] |

| This compound (general) / Fish (O. latipes) | 48-h LC₅₀ | 753 µg/L | [1] |

| This compound Dichloride / Rat | NOAEL (90-day, oral) | 3 mg/kg-day | [9] |

| This compound Dichloride / Rat | LOAEL (6-month, oral) | 3.0 mg/kg-day (bile duct effects) | [9] |

| This compound Oxide / General | Acute Toxicity Estimate (ATE, oral) | 500 mg/kg | [10] |

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the molecular mechanisms through which this compound compounds exert their biological effects. They have been shown to interfere with several critical cellular signaling pathways.

PPARγ/RXRα Adipogenesis Pathway

This compound compounds have been identified as potential obesogens. They can promote adipogenesis (the formation of fat cells) in cell cultures, such as 3T3-L1 preadipocytes. This effect is believed to be mediated through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα) signaling pathway.[11] Activation of this nuclear receptor heterodimer is a master regulator of adipocyte differentiation. The adipogenic effect of DBTs is significantly reduced in the presence of a PPARγ antagonist, confirming the pathway's involvement.[11]

Caption: DBT-induced activation of the PPARγ/RXRα adipogenesis pathway.

mTOR Pathway and Triglyceride Metabolism

This compound dilaurate (DBTDL) has been shown to affect triglyceride metabolism in human liver cells by inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway.[12] Inhibition of mTORC1, a key cellular metabolic sensor, leads to reduced phosphorylation of its downstream effector S6K1. This results in decreased expression of lipogenesis genes (e.g., SREBP1C) and increased expression of lipolysis genes (e.g., PPARα), ultimately lowering intracellular fat content.[12]

Caption: Inhibition of the mTOR pathway by this compound Dilaurate (DBTDL).

MAPK Signaling Pathway

This compound compounds can interfere with the function of human natural killer (NK) cells, which are crucial for immune surveillance against tumors. This interference is linked to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[13] Even brief exposure to DBT can increase the phosphorylation (activation) of MAPKs, which appears to be a consequence of the activation of upstream MAP2Ks.[13] This aberrant activation may disrupt normal NK cell function.

Mitochondrial-Mediated Apoptosis

Certain this compound derivatives, such as di-n-butyl-di-(4-chlorobenzohydroxamato)tin(IV) (DBDCT), have demonstrated antitumor properties by inducing apoptosis (programmed cell death) in cancer cells.[14] The mechanism involves the mitochondrial or intrinsic pathway of apoptosis. DBDCT increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and subsequent activation of caspases-9 and -3, which execute the apoptotic program.[14]

Experimental Protocols

Synthesis of this compound Dilaurate (DBTDL)

This protocol is based on the reaction of this compound oxide with lauric acid.[6][15]

-

Reactant Mixing : In a suitable reaction vessel, combine lauric acid and this compound oxide in a molar ratio of approximately 2:1 (e.g., 100g lauric acid to 62g this compound oxide).

-

Liquefaction : Stir the solid mixture at ambient temperature (20-30 °C) until it converts into a liquid mixture.

-

Reflux Reaction : Heat the liquid mixture to 60-70 °C and maintain a gentle reflux for 2-3 hours. Water is produced as a byproduct of the condensation reaction.

-

Cooling and Separation : After the reaction is complete, cool the mixture to 10-30 °C. The mixture will separate into an organic phase (product) and an aqueous phase.

-

Collection and Drying : Collect the upper organic phase. Add anhydrous magnesium sulfate (B86663) to the organic phase to remove residual water and let it stand for several hours.

-

Filtration : Filter the mixture to remove the drying agent. The resulting filtrate is high-purity this compound dilaurate.

Analysis of this compound in PVC by GC/MS

This protocol provides a general workflow for the determination of DBT compounds in a solid matrix like PVC, adapted from standardized methods.[16][17]

-

Sample Preparation : Weigh approximately 0.5 g of the PVC sample (cut into small pieces) into an extraction vessel.

-

Extraction : Add an appropriate extraction solvent under acidic conditions. A common method involves using a solvent like hexane (B92381) or toluene (B28343) with hydrochloric acid to facilitate the extraction of the organotin compounds. The sample is typically agitated (e.g., shaken vigorously or sonicated) for an extended period and may be left overnight.

-

Derivatization : The extracted DBT compounds are polar and not sufficiently volatile for GC analysis. They must be derivatized to a more volatile form. A common derivatizing agent is sodium tetraethylborate, which converts this compound dichloride to the more volatile dibutyl-diethyltin.

-

Buffer the extract to a suitable pH (e.g., using an acetic acid/sodium acetate buffer).

-

Add an aqueous solution of sodium tetraethylborate (e.g., 1 g/50 mL).

-

Shake the mixture vigorously for approximately 20 minutes to complete the derivatization.

-

-

Phase Separation & Cleanup : Allow the layers to separate. Collect the organic layer containing the derivatized analyte. The extract may be passed through a cleanup column (e.g., Florisil) if matrix interference is significant.

-

GC/MS Analysis : Analyze the final extract using a Gas Chromatograph-Mass Spectrometer (GC/MS).

-

GC Column : A non-polar capillary column, such as an Rtx-5MS (30 m x 0.25 mm I.D.), is typically used.[16]

-

Injection : Use a splitless injection mode to maximize sensitivity.

-

Oven Program : A temperature gradient is used to separate the analytes (e.g., start at 45 °C, hold for 4 min, then ramp at 15 °C/min to 300 °C).[16]

-

MS Detection : The mass spectrometer is operated in Electron Ionization (EI) mode. For high specificity and sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of the derivatized DBT (e.g., m/z 263, 261).[16]

-

-

Quantification : Quantify the DBT concentration by comparing the peak area of the sample to a calibration curve generated from standards that have undergone the same extraction and derivatization process.

Caption: General workflow for the analysis of DBT in PVC by GC/MS.

Conclusion

This compound compounds are a versatile class of organometallic chemicals with significant industrial importance, particularly as stabilizers and catalysts. Their chemical structure, centered on a tin(IV) atom with two butyl groups, allows for a range of derivatives with distinct physicochemical properties. However, their utility is matched by their potential for biological activity, including immunotoxicity and endocrine disruption. Elucidating their interactions with key cellular signaling pathways, such as the PPARγ, mTOR, and MAPK pathways, is critical for understanding their toxicological mechanisms and for developing safer alternatives. The detailed experimental protocols for synthesis and analysis provided herein serve as a valuable resource for researchers working to further characterize these complex and impactful compounds.

References

- 1. env.go.jp [env.go.jp]

- 2. nbinno.com [nbinno.com]

- 3. This compound oxide - Wikipedia [en.wikipedia.org]

- 4. This compound dilaurate - Wikipedia [en.wikipedia.org]

- 5. Cas 683-18-1,this compound dichloride | lookchem [lookchem.com]

- 6. This compound dilaurate synthesis - chemicalbook [chemicalbook.com]

- 7. This compound diacetate | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Toxicity of this compound, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 10. chemos.de [chemos.de]

- 11. This compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of this compound Dilaurate on Triglyceride Metabolism through the Inhibition of the mTOR Pathway in Human HL7702 Liver Cells [mdpi.com]

- 13. This compound activates MAP kinases in human natural killer cells, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms by which the antitumor compound di-n-butyl-di-(4-chlorobenzohydroxamato)tin(IV) induces apoptosis and the mitochondrial-mediated signaling pathway in human cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis method of this compound dilaurate - Eureka | Patsnap [eureka.patsnap.com]

- 16. gcms.labrulez.com [gcms.labrulez.com]

- 17. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Insidious Advance: A Technical Guide to the Molecular Mechanisms of Dibutyltin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin (DBT) compounds, prevalent in various industrial applications, are recognized as significant environmental contaminants with potent biological activity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the toxicological effects of DBT in biological systems. It consolidates current research on its interaction with key cellular targets, detailing the signaling pathways it hijacks and the subsequent physiological consequences. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed understanding of DBT's mode of action to aid in risk assessment, the development of potential therapeutics, and the design of safer alternatives.

Introduction

This compound (DBT) and its derivatives are organotin compounds widely used as stabilizers in polyvinyl chloride (PVC) plastics, as catalysts in various chemical reactions, and historically in some agricultural applications.[1][2] Their widespread use has led to their persistence in the environment, raising concerns about human exposure and potential health risks.[1][3] DBT is also a major metabolite of the more extensively studied organotin, tributyltin (TBT).[4] Research has unequivocally demonstrated that DBT exerts significant toxic effects on multiple biological systems, including the endocrine, immune, and nervous systems.[4][5][6] This guide will dissect the core mechanisms of DBT's action at the molecular level.

Endocrine Disruption: The Nuclear Receptor Hijack

A primary mechanism of DBT's endocrine-disrupting activity is its interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the Retinoid X Receptor-alpha (RXRα).[3][7] These receptors form a heterodimer (PPARγ-RXRα) that is a master regulator of adipogenesis, lipid metabolism, and inflammation.[3][8]

Different forms of DBT, such as this compound diacetate, dichloride, dilaurate, and maleate, have been identified as partial agonists of PPARγ.[7][9] Notably, this compound dichloride and dilaurate also function as partial agonists for RXRα.[7][10] This dual agonistic activity allows DBT to mimic the effects of endogenous ligands, leading to the inappropriate activation of gene transcription.

The binding of DBT to these receptors triggers a conformational change that releases co-repressors and recruits co-activators, initiating the transcription of target genes involved in adipocyte differentiation.[7][11] This has been demonstrated in 3T3-L1 preadipocytes, where DBT exposure induces adipogenesis, an effect that is mitigated by PPARγ antagonists.[9][10] The interaction with PPARγ has been shown to be dependent on a specific cysteine residue (C285) in the ligand-binding domain.[7][12]

Signaling Pathway: PPARγ/RXRα Activation by this compound

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound dilaurate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound disrupts glucocorticoid receptor function and impairs glucocorticoid-induced suppression of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound depressed immune functions via NF-κB, and JAK/STAT signaling pathways in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity comparison of organotin species: this compound is a developmental neurotoxicant in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | this compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]

- 10. This compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of Dibutyltin Dichloride from Dibutyltin Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin dichloride ((C₄H₉)₂SnCl₂) is a versatile organotin compound with significant applications as a catalyst, a stabilizer for polyvinyl chloride (PVC), and an intermediate in the synthesis of other organotin derivatives. While several synthetic routes to this compound dichloride exist, its preparation from this compound oxide ((C₄H₉)₂SnO) represents a direct and efficient conversion. This technical guide provides an in-depth overview of the synthesis of this compound dichloride from this compound oxide, focusing on the reaction with hydrochloric acid. It includes a detailed experimental protocol, a summary of quantitative data, and a visualization of the reaction pathway.

Introduction

Organotin compounds are characterized by the presence of at least one tin-carbon bond. This compound dichloride is a prominent member of this class, widely utilized in various industrial and research settings. The synthesis from this compound oxide is an acid-base reaction that yields the desired dichloride and water. The equilibrium of this reaction can be shifted towards the product side by the effective removal of water, often accomplished through azeotropic distillation. This guide will focus on the reaction with hydrochloric acid, a common and straightforward method for this transformation.

Reaction Pathway and Mechanism

The core of the synthesis is the reaction of the basic this compound oxide with a chlorinating agent. The most common and direct method involves the use of hydrochloric acid. The overall reaction is as follows:

(C₄H₉)₂SnO + 2HCl ⇌ (C₄H₉)₂SnCl₂ + H₂O

This is a reversible reaction. To ensure a high yield of this compound dichloride, the water produced must be continuously removed from the reaction mixture. Azeotropic distillation with a suitable solvent, such as toluene (B28343) or benzene, is a highly effective technique for this purpose. The solvent forms a low-boiling azeotrope with water, which is distilled off, thus driving the reaction to completion.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound dichloride from this compound oxide using hydrochloric acid and azeotropic water removal.

3.1. Materials and Equipment

-

Reactants:

-

This compound oxide ((C₄H₉)₂SnO)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Toluene (anhydrous)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

-

3.2. Procedure

-

Reaction Setup:

-

In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus topped with a condenser, and a dropping funnel, add this compound oxide (e.g., 50 g, 0.201 mol) and toluene (250 mL).

-

Begin stirring the suspension.

-

-

Addition of Hydrochloric Acid:

-

Slowly add concentrated hydrochloric acid (e.g., 34.6 mL, 0.422 mol, 2.1 equivalents) to the dropping funnel.

-

Add the hydrochloric acid dropwise to the stirred suspension over a period of 30-60 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

-

-

Azeotropic Distillation:

-

After the addition is complete, heat the reaction mixture to reflux using a heating mantle.

-

Collect the water-toluene azeotrope in the Dean-Stark trap. The theoretical amount of water to be collected is approximately 3.6 mL.

-

Continue the reflux until no more water is collected in the trap and the reaction mixture becomes a clear solution. This typically takes 2-4 hours.

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound dichloride can be purified by vacuum distillation or recrystallization from a suitable solvent such as hexane.

-

3.3. Safety Precautions

-

Organotin compounds are toxic. Handle this compound oxide and this compound dichloride with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is corrosive. Handle with care.

-

Toluene is flammable. Ensure that the heating mantle is spark-free and the apparatus is properly assembled to avoid vapor leakage.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound dichloride from this compound oxide.

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| This compound Oxide | (C₄H₉)₂SnO | 248.94 | White powder | >300 (decomposes) | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Colorless fuming liquid | -114.2 | -85.05 |

| This compound Dichloride | (C₄H₉)₂SnCl₂ | 303.84 | White crystalline solid | 41-43 | 135 (at 10 mmHg) |

| Toluene | C₇H₈ | 92.14 | Colorless liquid | -95 | 110.6 |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Molar Ratio (DBTO:HCl) | 1 : 2.1 |

| Solvent | Toluene |

| Reaction Temperature | Reflux (~110 °C) |

| Reaction Time | 2-4 hours |

| Theoretical Yield | Based on the limiting reactant (DBTO) |

| Typical Reported Yield | > 95% |

| Purity (after purification) | > 98% |

Alternative Chlorinating Agents

While hydrochloric acid is the most common reagent, other chlorinating agents can also be employed for the conversion of this compound oxide to this compound dichloride.

-

Thionyl Chloride (SOCl₂): This reagent reacts with this compound oxide to form this compound dichloride and sulfur dioxide gas. The reaction is typically driven by the evolution of the gaseous byproduct. (C₄H₉)₂SnO + SOCl₂ → (C₄H₉)₂SnCl₂ + SO₂

-

Phosgene (B1210022) (COCl₂): Phosgene is a highly reactive and toxic gas that can also be used for this conversion. The reaction produces this compound dichloride and carbon dioxide. Due to its extreme toxicity, the use of phosgene is generally limited to industrial settings with specialized handling capabilities. (C₄H₉)₂SnO + COCl₂ → (C₄H₉)₂SnCl₂ + CO₂

Conclusion

The synthesis of this compound dichloride from this compound oxide via reaction with hydrochloric acid is a robust and high-yielding method. The key to the success of this synthesis is the efficient removal of water to drive the reaction equilibrium towards the product. This technical guide provides a comprehensive framework, including a detailed experimental protocol and relevant data, to aid researchers and scientists in the preparation of this important organotin compound. Proper safety precautions must be strictly adhered to when handling organotin compounds and corrosive reagents.

Dibutyltin Dilaurate (DBTDL): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin dilaurate (DBTDL), an organotin compound, is a versatile and widely utilized chemical in various industrial and research applications. This technical guide provides an in-depth overview of the core physical and chemical properties of DBTDL, its catalytic mechanisms, and relevant experimental protocols. The information is curated to be a vital resource for professionals in research, development, and quality control.

Chemical Identity and Structure

This compound dilaurate, with the chemical formula C₃₂H₆₄O₄Sn, is the this compound(IV) ester of lauric acid.[1] The central tin atom is covalently bonded to two butyl groups and two laurate groups.

Synonyms: DBTDL, Dibutylbis(lauroyloxy)tin, this compound di(dodecanoate)[2]

Physical Properties

DBTDL is typically a colorless to pale yellow, oily liquid at room temperature.[1][3] It possesses a faint, fatty acid-like odor.[3] Upon cooling, it can solidify into a white crystalline powder.[1] Key physical properties are summarized in Table 1.

| Property | Value | References |

| Molecular Weight | 631.56 g/mol | [4] |

| CAS Number | 77-58-7 | [4] |

| Appearance | Colorless to pale yellow oily liquid | [1][3] |

| Melting Point | 22-24 °C (72-75 °F; 295-297 K) | [2] |

| Boiling Point | >204 °C at 12 mmHg | [5] |

| Density | 1.066 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.471 | [6] |

| Vapor Pressure | 0.2 mmHg at 160 °C | [4] |

| Solubility | Insoluble in water. Soluble in most organic solvents such as acetone, benzene, toluene (B28343), and petroleum ether.[1][2] |

Chemical Properties

Stability and Reactivity

DBTDL is stable under anhydrous conditions.[7] However, it is susceptible to hydrolysis in the presence of moisture, which leads to the cleavage of the tin-oxygen bond, forming this compound oxide and lauric acid.[8] This degradation can result in a loss of catalytic activity.[8] The compound is incompatible with strong oxidizing agents.[1] Upon heating to decomposition (above 250 °C), it emits acrid smoke and fumes.[2]

Catalytic Activity

DBTDL is a highly efficient catalyst, particularly in polyurethane chemistry.[9] It facilitates the reaction between isocyanates and polyols to form urethane (B1682113) linkages.[9] The catalytic mechanism is generally understood to involve the coordination of the tin atom with both the isocyanate and the hydroxyl groups, which lowers the activation energy of the reaction.[1][3] This dual activation brings the reactants into close proximity, accelerating the formation of the urethane bond.[1]

Mandatory Visualizations

Catalytic Mechanism in Polyurethane Formation

The following diagram illustrates the proposed catalytic cycle of DBTDL in the formation of polyurethane.

Caption: Catalytic cycle of DBTDL in polyurethane synthesis.

Hydrolysis of this compound Dilaurate

The diagram below shows the hydrolysis pathway of DBTDL in the presence of water.

Caption: Hydrolysis of DBTDL to form this compound oxide and lauric acid.

Experimental Protocols

Determination of this compound Dilaurate in Air (Adapted from OSHA Method)

This protocol outlines a method for the collection and analysis of airborne DBTDL.[10]

5.1.1. Principle

Airborne DBTDL is collected on a mixed cellulose (B213188) ester filter. The filter is then extracted with toluene, and the tin content is analyzed by graphite (B72142) furnace atomic absorption (GFAA) spectrophotometry.[10]

5.1.2. Apparatus

-

Personal sampling pump

-

Mixed cellulose ester filters (0.8 µm pore size, 37 mm diameter) in cassettes

-

Atomic absorption spectrophotometer with a graphite furnace

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Scintillation vials with polytetrafluoroethylene (PTFE)-lined caps

5.1.3. Reagents

-

Toluene, reagent grade

-

This compound dilaurate, analytical standard

-

Deionized water

-

Nitric acid, concentrated

5.1.4. Sample Collection

-

Calibrate a personal sampling pump to a flow rate of approximately 1 to 2 liters per minute.

-

Attach a filter cassette to the sampling pump.

-

Collect a known volume of air, with a recommended volume of 500 liters.[10]

-

After sampling, cap the cassettes and send them to the laboratory for analysis.

5.1.5. Sample Preparation

-

Carefully remove the filter from the cassette and place it into a clean scintillation vial.

-

Add a known volume of toluene (e.g., 5 mL) to the vial.

-

Cap the vial and gently agitate to extract the DBTDL from the filter.

5.1.6. Analysis

-

Prepare a series of calibration standards of DBTDL in toluene.

-

Set up the GFAA spectrophotometer according to the manufacturer's instructions for tin analysis.

-

Analyze the calibration standards to generate a calibration curve.

-

Analyze the sample extracts.

-

Calculate the concentration of DBTDL in the air sample based on the tin concentration, the volume of air sampled, and the extraction volume.

General Protocol for Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) can be employed to determine the thermal stability and decomposition profile of DBTDL.

5.2.1. Principle

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of decomposition temperatures.

5.2.2. Apparatus

-

Thermogravimetric analyzer

5.2.3. Procedure

-

Accurately weigh a small amount of the DBTDL sample (typically 5-10 mg) into a TGA sample pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.[5]

Applications

DBTDL's primary application is as a catalyst in the production of polyurethanes, including foams, coatings, adhesives, and sealants. It is also used as a catalyst for the vulcanization of silicones at room temperature (RTV) and in transesterification reactions.[2] Additionally, DBTDL serves as a heat stabilizer for polyvinyl chloride (PVC).[1]

Conclusion

This compound dilaurate is a compound with well-defined physical and chemical properties that make it an effective catalyst and stabilizer in numerous applications. A thorough understanding of its characteristics, including its sensitivity to hydrolysis, is crucial for its proper handling, storage, and application in research and industrial settings. The provided experimental protocols offer a framework for the analysis and characterization of this important organotin compound.

References

- 1. ohans.com [ohans.com]

- 2. This compound dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound dilaurate 0.95 DBTDL [sigmaaldrich.com]

- 5. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]

- 6. This compound DILAURATE (DBTDL) - Ataman Kimya [atamanchemicals.com]

- 7. scispace.com [scispace.com]

- 8. newtopchem.com [newtopchem.com]

- 9. osha.gov [osha.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Lewis Acid Mechanism of Dibutyltin Dibromide and Related Organotin Catalysts

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Organotin(IV) compounds are a cornerstone of industrial catalysis, demonstrating high efficacy in reactions such as esterification, transesterification, and polyurethane formation.[1][2][3] Dibutyltin dibromide ((C₄H₉)₂SnBr₂), a prominent member of this class, functions primarily as a Lewis acid catalyst.[1] Its central tin atom, characterized by vacant 5d orbitals, acts as an electrophilic center, coordinating to substrates to facilitate nucleophilic attack.[4] This guide provides an in-depth exploration of this catalytic mechanism, supported by quantitative data, detailed experimental protocols, and process visualizations to equip researchers with a comprehensive understanding of its application and function.

Core Principle: The Lewis Acid Mechanism

The catalytic prowess of organotin(IV) compounds like this compound dibromide stems from their Lewis acidic nature.[4] The tin atom in its +4 oxidation state can expand its coordination number by accepting electron pairs from Lewis basic substrates into its empty 5d orbitals.[4]

The mechanism proceeds via two primary steps:

-

Coordination: The organotin catalyst forms a complex with the substrate, typically by coordinating to a lone pair-bearing electronegative atom such as the carbonyl oxygen of an ester or carboxylic acid.[4][5]

-

Activation: This coordination withdraws electron density from the substrate, polarizing the carbonyl group. This polarization significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by an alcohol or other nucleophile.[4][5]

This general activation principle is fundamental to a wide range of organic transformations catalyzed by this compound dibromide and its analogues.[1] For organotin halides and carboxylates, this Lewis acid pathway is the predominant mechanism, as the ligands do not readily exchange with reactants like alcohols.[6]

Figure 1: General mechanism of Lewis acid catalysis by this compound dibromide.

The Catalytic Cycle in Esterification Reactions

In esterification, the Lewis acid mechanism manifests as a regenerative cycle. This compound dibromide activates the carboxylic acid, facilitating its reaction with an alcohol to produce an ester and water.

The cycle can be described as follows:

-

Catalyst-Substrate Binding: The catalyst, Bu₂SnBr₂, coordinates with the carbonyl oxygen of the carboxylic acid (RCOOH).

-

Nucleophilic Attack: An alcohol molecule (R'OH) attacks the activated, electron-deficient carbonyl carbon.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Product Release: The intermediate collapses, releasing the ester product (RCOOR') and a water molecule, which remains coordinated to the tin center.

-

Catalyst Regeneration: The water molecule dissociates, regenerating the active Bu₂SnBr₂ catalyst, which can then enter another cycle.

Figure 2: Proposed catalytic cycle for esterification using this compound dibromide.

Quantitative Performance Data

The catalytic efficiency of organotin compounds is well-documented. While specific kinetic data for this compound dibromide is often proprietary, performance can be inferred from studies on closely related analogues like this compound diacetate (DBTDA) and this compound dilaurate (DBTDL).

Table 1: Performance of this compound Diacetate (DBTDA) in Biodiesel Production This table summarizes the catalytic performance of DBTDA in the transesterification of soybean oil with methanol, a key reaction in biodiesel synthesis.[7]

| Parameter | Value / Description | Reference |

| Reaction | Transesterification of soybean oil with methanol | [7] |

| Catalyst | This compound Diacetate (DBTDA) | [7] |

| Catalyst Loading | 1.5 wt% | [7] |

| Temperature | 70 °C | [7] |

| Reaction Time | 4 hours | [7] |

| Conversion | 96% | [7] |

Table 2: Comparison of Catalysts in Polyurethane Synthesis This table compares the catalytic effectiveness of commercial this compound dilaurate (DBTDL) with alternative metal-β-diketone complexes in polyurethane formation.[8]

| Reactants | Catalyst Class | Relative Effectiveness | Reference |

| Isophorone Diisocyanate (IPDI) + Polyethers | This compound Dilaurate (DBTDL) | More effective | [8] |

| Isophorone Diisocyanate (IPDI) + Polyethers | Metal-β-diketones | Less effective | [8] |

| Isophorone Diisocyanate (IPDI) + Polyesters | This compound Dilaurate (DBTDL) | Less effective | [8] |

| Isophorone Diisocyanate (IPDI) + Polyesters | Metal-β-diketones | More effective | [8] |

Key Experimental Protocols

Accurate assessment of catalytic activity requires robust experimental design. The following protocols outline standard methods for monitoring reaction kinetics and conversion.

Protocol 1: Kinetic Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is adapted for monitoring the synthesis of polyurethanes by tracking the disappearance of the isocyanate group.

-

Component Preparation:

-

Prepare the polyol component by thoroughly mixing the polyol, any solvents, and additives.

-

Accurately weigh and add the this compound dibromide catalyst to the polyol component (e.g., 0.01-0.5% by weight of total resin solids) and homogenize the mixture.

-

-

Reaction Initiation:

-

Prepare the isocyanate component separately.

-

Mix a small amount of the catalyzed polyol component with a stoichiometric amount of the isocyanate component.

-

-

Data Acquisition:

-

Immediately place the reacting mixture onto the Attenuated Total Reflectance (ATR) crystal of an FTIR spectrometer.

-

Record spectra at regular time intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Monitor the decrease in the characteristic NCO stretching band, typically found around 2270 cm⁻¹.

-

Calculate the percentage conversion over time by integrating the peak area relative to an internal standard peak that remains unchanged throughout the reaction.

-

Protocol 2: Determination of Isocyanate (NCO) Conversion by Back-Titration

This titrimetric method provides a quantitative measure of unreacted isocyanate groups at specific time points.[9][10]

-

Reaction and Sampling:

-

Run the catalytic reaction in a temperature-controlled vessel.

-

At predetermined time intervals, withdraw a precise amount of the reaction mixture (aliquot).

-

-

Quenching:

-

Immediately quench the aliquot by adding it to a flask containing a known excess of a standard solution of dibutylamine (B89481) in a suitable solvent (e.g., trichlorobenzene).[10] The dibutylamine reacts with the remaining isocyanate groups.

-

-

Back-Titration:

-

Allow the quenching reaction to complete (typically 10-15 minutes).

-

Titrate the unreacted dibutylamine with a standardized solution of hydrochloric acid (HCl) using a colorimetric indicator like bromocresol green.[10]

-

-

Calculation:

-

The amount of consumed dibutylamine is determined by the difference between the initial amount and the amount titrated with HCl. This value is directly proportional to the NCO content in the aliquot.

-

Calculate the %NCO or % conversion based on the initial NCO content.

-

Figure 3: Experimental workflow for kinetic analysis of organotin-catalyzed reactions.

Conclusion

This compound dibromide is a versatile and efficient Lewis acid catalyst whose mechanism relies on the electrophilic nature of its central tin(IV) atom.[1][6] By coordinating to and activating substrates, it lowers the energy barrier for nucleophilic attack, enabling a broad scope of industrially significant reactions.[4][5] A thorough understanding of its catalytic cycle and the availability of robust analytical methods are crucial for its effective and optimized application in chemical synthesis and materials science. However, due to the significant toxicity associated with organotin compounds, all handling and disposal must be conducted with strict adherence to safety protocols.[1]

References

- 1. This compound dibromide | 996-08-7 | Benchchem [benchchem.com]

- 2. Butyltin catalysts: Optimize your chemical processes - TIB Chemicals AG [tib-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. newtopchem.com [newtopchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

Dibutyltin Compounds and Developmental Neurotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin (DBT) compounds, widely utilized as stabilizers in PVC plastics and as catalysts, are emerging environmental contaminants with significant neurotoxic potential, particularly during developmental stages. This technical guide provides an in-depth analysis of the current understanding of DBT-induced developmental neurotoxicity. It synthesizes quantitative data from key in vitro and in vivo studies, details essential experimental protocols for assessing neurotoxicity, and visually elucidates the primary signaling pathways involved. The information presented herein is intended to equip researchers and professionals in drug development and toxicology with the critical knowledge and methodologies required to further investigate the neurotoxic effects of DBT compounds and to develop strategies for mitigating their potential harm to the developing nervous system.

Introduction

Organotin compounds, including this compound (DBT), are organometallic chemicals that have seen widespread industrial application.[1] Their presence in various consumer products, such as PVC pipes, can lead to human exposure.[2] A growing body of evidence indicates that developmental exposure to DBT can have detrimental effects on the nervous system. In vitro studies have demonstrated that DBT is a potent neurotoxicant, inhibiting neurite outgrowth and inducing cell death at concentrations significantly lower than other known neurotoxic organotins like trimethyltin.[2] In vivo studies in animal models have corroborated these findings, showing that developmental exposure to DBT can lead to increased apoptotic cell death in critical brain regions such as the neocortex and hippocampus.[2]

The mechanisms underlying DBT's neurotoxicity are multifaceted, involving the induction of oxidative stress, disruption of calcium homeostasis, and the activation of specific signaling pathways that culminate in apoptosis. This guide will systematically explore these aspects, providing a comprehensive resource for the scientific community.

Quantitative Neurotoxicology of this compound Compounds

The neurotoxic effects of this compound compounds have been quantified in various experimental models. The following tables summarize key findings from in vivo and in vitro studies, providing a comparative overview of dose-dependent effects and cytotoxic concentrations.

Table 1: In Vivo Neurotoxic Effects of this compound Dilaurate in Rats

| Parameter | Dose (mg/kg/day) | Control | Low Dose (5) | Medium Dose (10) | High Dose (20) | Reference |

| Oxidative Stress Markers | ||||||

| Superoxide Dismutase (SOD) Activity (U/mg protein) | 15.8 ± 2.1 | 12.5 ± 1.8 | 9.7 ± 1.5 | 6.4 ± 1.2 | [3] | |

| Glutathione Peroxidase (GSH-Px) Activity (U/mg protein) | 45.2 ± 5.3 | 38.6 ± 4.9 | 31.4 ± 4.2 | 22.1 ± 3.7 | [3] | |

| Malondialdehyde (MDA) Content (nmol/mg protein) | 2.8 ± 0.4 | 4.5 ± 0.6 | 6.9 ± 0.8 | 9.2 ± 1.1 | [3] | |

| Cell Cycle and Apoptosis | ||||||

| G0/G1 Phase Cells (%) | 65.7 ± 5.1 | 70.2 ± 5.8 | 75.9 ± 6.3 | 82.4 ± 6.9 | [3] | |

| S Phase Cells (%) | 23.1 ± 3.5 | 19.8 ± 3.1 | 15.4 ± 2.8 | 10.7 ± 2.2 | [3] | |

| Apoptosis Rate (%) | 2.1 ± 0.3 | 5.8 ± 0.7 | 11.3 ± 1.2 | 18.6 ± 1.9 | [3] | |

| DNA Damage | ||||||

| DNA Damage Rate (%) | 17.7 ± 2.5 | 42.1 ± 4.1 | 60.8 ± 5.3 | 79.7 ± 6.2* | [3] |

*p < 0.05 compared to the control group. Data are presented as mean ± SD.

Table 2: In Vitro Cytotoxicity of this compound Compounds in Neuronal and Microglial Cells

| This compound Compound | Cell Line | Endpoint | Concentration | Effect | Reference |

| This compound (DBT) | Aggregating brain cell cultures | General Cytotoxicity | 1 µM (10⁻⁶ M) | Cytotoxic in immature and differentiated cultures | [4] |

| This compound (DBT) | Aggregating brain cell cultures | Reduced Astrocyte & Oligodendrocyte markers | 0.1 µM (10⁻⁷ M) | Diminished markers in immature cultures | [4] |

| This compound (DBT) & Tributyltin (TBT) | Neuroblastoma cells | Cell Viability Loss | 0.1 - 1 µM | Significant loss of viability | [5] |

| This compound Dichloride (DBTC) | PC12 cells | Inhibition of Neurite Outgrowth & Cell Death | ~40-fold lower than trimethyltin | Potent neurotoxicant | [2] |

| This compound (DBT) | BV-2 microglia cells | Increased ROS, iNOS & NOX-2 mRNA | Subcytotoxic concentrations | Potentiation of oxidative stress | |

| This compound (DBT) | BV-2 microglia cells | Decreased ATP levels | Subcytotoxic concentrations | Activation of AMP-activated protein kinase (AMPK) | |

| This compound (DBT) | BV-2 microglia cells | Increased TNF-α & IL-6 expression | Subcytotoxic concentrations | Potentiation of pro-inflammatory cytokine expression |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of developmental neurotoxicity studies. This section outlines key experimental protocols.

In Vivo Model: this compound Dilaurate Administration in Rats

-

Animal Model: Sprague-Dawley rats are commonly used.

-

Dosing: this compound dilaurate is dissolved in a vehicle such as corn oil. Administration is typically performed via oral gavage. For developmental studies, dosing of pregnant dams can occur from gestational day 6 through weaning.[2] For subchronic neurotoxicity studies, adult rats can be administered daily doses (e.g., 5, 10, or 20 mg/kg) for a period of several weeks.[3]

-

Tissue Collection: Following the exposure period, animals are euthanized, and brain tissues (e.g., neocortex, hippocampus) are collected for subsequent analysis.

In Vitro Model: PC12 Cell Culture and Neurite Outgrowth Assay

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line, are a widely used model for neuronal differentiation and neurotoxicity studies.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with horse serum and fetal bovine serum. For differentiation, cells are plated on collagen-coated dishes and treated with Nerve Growth Factor (NGF).

-

Neurite Outgrowth Assay:

-

Plate NGF-differentiated PC12 cells in multi-well plates.

-

Expose cells to various concentrations of the test this compound compound for a defined period (e.g., 24-48 hours).

-

Fix the cells with paraformaldehyde.

-

Immunostain for a neuronal marker such as βIII-tubulin.

-

Capture images using a high-content imaging system.

-

Quantify neurite length and number of branches using appropriate software.

-

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Tissue/Cell Preparation: Brain sections from in vivo studies or cultured cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Labeling: The 3'-OH ends of fragmented DNA are labeled with biotin-dUTP using the enzyme Terminal deoxynucleotidyl Transferase (TdT).

-

Detection: The biotinylated DNA is then visualized using streptavidin conjugated to a fluorescent dye or an enzyme (e.g., horseradish peroxidase).

-

Analysis: The percentage of TUNEL-positive cells is determined by counting under a fluorescence microscope or by flow cytometry.

Protein Expression Analysis: Western Blotting

Western blotting is used to quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.

-

Protein Extraction: Total protein is extracted from brain tissue or cultured cells using a suitable lysis buffer.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, phospho-p38, phospho-JNK).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways in this compound-Induced Neurotoxicity

The neurotoxic effects of this compound compounds are mediated by a complex interplay of signaling pathways. Key mechanisms include the induction of oxidative stress, disruption of intracellular calcium homeostasis, and activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, all of which can converge on the intrinsic apoptotic pathway.

Oxidative Stress and Apoptosis

This compound exposure leads to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[3] This oxidative stress can damage cellular components and trigger apoptosis through the mitochondria-mediated pathway.

Caption: DBT-induced oxidative stress and the intrinsic apoptotic pathway.

MAP Kinase Signaling

This compound compounds have been shown to activate several members of the MAPK family, including p38, JNK, and p44/42 (ERK1/2).[6] The activation of these kinases is often upstream of apoptotic events.

Caption: DBT-induced activation of the MAPK signaling cascade leading to apoptosis.

Experimental Workflow for Assessing Developmental Neurotoxicity

A typical workflow for investigating the developmental neurotoxicity of this compound compounds integrates both in vivo and in vitro approaches.

Caption: Integrated workflow for developmental neurotoxicity assessment of DBT.

Conclusion

The evidence presented in this technical guide clearly establishes this compound compounds as potent developmental neurotoxicants. The quantitative data highlight their effects at low concentrations, while the detailed protocols provide a framework for future research. The elucidated signaling pathways, centered around oxidative stress, MAPK activation, and apoptosis, offer targets for further mechanistic studies and the development of potential therapeutic interventions. It is imperative for researchers, scientists, and drug development professionals to consider the neurotoxic potential of DBT compounds in their work, to promote the development of safer alternatives, and to contribute to a more comprehensive understanding of the risks they pose to human health, particularly during the vulnerable stages of neurodevelopment.

References

- 1. This compound Activates MAP kinases in Human Natural Killer Cells, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Neurotoxicity of this compound in aggregating brain cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), this compound (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "this compound activates MAP kinases in human natural killer cells, in vit" by Sabah O. Odman-Ghazi, Abraham Abraha et al. [digitalscholarship.tnstate.edu]

Endocrine Disrupting Effects of Various Dibutyltin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyltin (DBT) compounds, widely used as PVC stabilizers and catalysts, are emerging as significant endocrine-disrupting chemicals (EDCs). This technical guide provides an in-depth analysis of the endocrine-disrupting effects of various DBT compounds, including this compound dichloride (DBTC), this compound diacetate (DBTA), this compound dilaurate (DBTDL), and this compound maleate (B1232345) (DBTM). The primary mechanisms of action involve the activation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα), leading to downstream effects on adipogenesis and inflammatory responses. Furthermore, some DBT compounds have been shown to interfere with steroid hormone metabolism by inhibiting key enzymes such as aromatase. This guide synthesizes quantitative data, details experimental methodologies, and provides visual representations of the key signaling pathways to serve as a comprehensive resource for the scientific community.

Data Presentation: Quantitative Effects of this compound Compounds

The following tables summarize the quantitative data on the endocrine-disrupting effects of various this compound compounds based on in vitro studies.

Table 1: Activation of PPARγ and RXRα Nuclear Receptors by this compound Compounds

| Compound | Target Receptor | Fold Activation (mean ± SD) | Cell Line | Assay Type | Reference |

| This compound diacetate (DBTA) | PPARγ | 2.25 ± 0.55 | HeLa | Luciferase Reporter | [1][2][3] |

| This compound dichloride (DBTC) | PPARγ | 7.50 ± 0.84 | HeLa | Luciferase Reporter | [1][2][3] |

| This compound dichloride (DBTC) | RXRα | 1.99 ± 0.41 | HeLa | Luciferase Reporter | [1] |

| This compound dilaurate (DBTDL) | PPARγ | 1.91 ± 0.36 | HeLa | Luciferase Reporter | [1][2][3] |

| This compound dilaurate (DBTDL) | RXRα | 2.49 ± 0.75 | HeLa | Luciferase Reporter | [1] |

| This compound maleate (DBTM) | PPARγ | 2.61 ± 0.49 | HeLa | Luciferase Reporter | [1][2][3] |

Table 2: Inhibition of Aromatase Activity by this compound Compounds

| Compound | IC50 (µM) | Enzyme Source | Assay Type | Reference |

| This compound dichloride (DBTC) | ~74 | Human Placental Microsomes | Radiometric | [4] |

Table 3: Effects of this compound Compounds on Adipogenic and Inflammatory Gene Expression in 3T3-L1 Cells

| Compound | Target Gene | Regulation | Cell Line | Method | Reference |

| This compound dichloride (DBTC) | Fabp4, Adipoq, Glut4 | Upregulation | 3T3-L1 | qRT-PCR | [2] |

| This compound dichloride (DBTC) | Vcam1, Dcn, Fn1, S100a8, Lgals9 | Downregulation | 3T3-L1 | qRT-PCR | [2] |

| This compound dilaurate (DBTDL) | Fabp4, Adipoq, Glut4 | Upregulation | 3T3-L1 | qRT-PCR | [2] |

| This compound dilaurate (DBTDL) | Vcam1, Dcn, Fn1, S100a8, Lgals9 | Downregulation | 3T3-L1 | qRT-PCR | [2] |

| This compound maleate (DBTM) | Fabp4, Adipoq, Glut4 | Upregulation | 3T3-L1 | qRT-PCR | [2] |

| This compound maleate (DBTM) | Vcam1, Dcn, Fn1, S100a8, Lgals9 | Downregulation | 3T3-L1 | qRT-PCR | [2] |

| This compound diacetate (DBTA) | Fabp4, Adipoq, Glut4 | Upregulation | 3T3-L1 | qRT-PCR | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PPARγ/RXRα Transactivation Assay (Luciferase Reporter Gene Assay)

This protocol is adapted from studies investigating the activation of PPARγ and RXRα by organotin compounds.[1][3][5]

Objective: To quantify the ability of this compound compounds to activate the transcriptional activity of PPARγ and RXRα.

Materials:

-

HeLa cells

-

Expression vectors for GAL4-PPARγ-LBD and GAL4-RXRα-LBD

-

Luciferase reporter plasmid with a GAL4 upstream activation sequence (UAS)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound compounds (DBTA, DBTC, DBTDL, DBTM)

-

Positive controls: Rosiglitazone (B1679542) (for PPARγ), 9-cis-retinoic acid (for RXRα)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Seed HeLa cells in 48-well plates at a density of 4 x 10^4 cells/well and culture overnight.

-

Co-transfect cells with the appropriate GAL4-nuclear receptor ligand-binding domain (LBD) expression vector and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6][7][8][9][10]

-

-

Compound Exposure:

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) to account for transfection efficiency.

-

Express the results as fold activation relative to the vehicle control.

-

3T3-L1 Adipogenesis Assay

This protocol is based on established methods for inducing adipocyte differentiation in 3T3-L1 preadipocytes.[13][14][15]

Objective: To assess the potential of this compound compounds to induce the differentiation of preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (B600854).

-

Insulin medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.

-

This compound compounds

-

Positive control: Rosiglitazone (0.1 µM)

-

Oil Red O staining solution

Procedure:

-

Cell Culture and Induction of Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence in 6-well plates.

-

Two days post-confluence (Day 0), replace the medium with differentiation medium containing the test compounds (e.g., 0.1 µM DBTA, 0.1 µM DBTC, 1 µM DBTDL, 0.1 µM DBTM), positive control, or vehicle control.[7]

-

On Day 2, replace the medium with insulin medium containing the respective compounds.

-

Continue to culture for an additional 12 days, replacing the medium with fresh insulin medium containing the compounds every 2 days.

-

-

Oil Red O Staining:

-

Quantification:

-

Visually assess lipid droplet formation using a microscope.

-

For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.[16]

-

Aromatase Activity Assay

This protocol is based on the radiometric assay using human placental microsomes.[4][18][19][20][21][22]

Objective: To determine the inhibitory potential of this compound compounds on aromatase (CYP19A1) activity.

Materials:

-

Human placental microsomes

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

This compound dichloride (DBTC)

-

Positive control inhibitor (e.g., Letrozole)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the human placental microsomes, NADPH generating system, and the test compound (DBTC) or positive control at various concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Stopping the Reaction and Extraction:

-

Stop the reaction by adding chloroform.

-

Extract the steroid products into the organic phase.

-

-

Separation of Substrate and Product:

-

Add dextran-coated charcoal to the aqueous phase to adsorb the unreacted substrate.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Measure the radioactivity of the aqueous phase, which contains the ³H₂O product, using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Adipogenesis

Experimental Workflow for Assessing PPARγ Activation

Logical Relationship of this compound Effects on Inflammation

Conclusion

The evidence presented in this technical guide clearly demonstrates that various this compound compounds act as potent endocrine disruptors. Their ability to activate the PPARγ/RXRα signaling pathway at low concentrations highlights a significant risk for metabolic disruption, particularly concerning adipogenesis. The inhibitory effect on aromatase by DBTC further underscores the potential for these compounds to interfere with steroid hormone homeostasis. The detailed experimental protocols and visualized signaling pathways provided herein offer a valuable resource for researchers and drug development professionals to further investigate the mechanisms of DBT-induced endocrine disruption and to develop strategies for mitigating their adverse health effects. Further research is warranted to understand the in vivo consequences of exposure to these compounds and to assess the potential for additive or synergistic effects in complex environmental mixtures.

References

- 1. benchchem.com [benchchem.com]

- 2. eubopen.org [eubopen.org]

- 3. This compound Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of organotins on human aromatase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 7. qiagen.com [qiagen.com]

- 8. cdn.origene.com [cdn.origene.com]

- 9. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]

- 15. Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment | MDPI [mdpi.com]

- 16. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.5. Determination of Lipid Accumulation by Oil-Red O Staining [bio-protocol.org]

- 18. epa.gov [epa.gov]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 20. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 21. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 22. A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dibutyltin Dilaurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyltin dilaurate (DBTDL) is an organotin compound widely utilized as a catalyst in various industrial processes, including the synthesis of polyurethanes, curing of room-temperature vulcanizing (RTV) silicones, and as a stabilizer for PVC.[1][2][3] Its efficacy in these applications is often dependent on its solubility and miscibility in the reaction medium, which typically consists of organic solvents. Understanding the solubility characteristics of DBTDL is therefore crucial for optimizing reaction kinetics, ensuring product quality, and developing new formulations.

This technical guide provides a comprehensive overview of the solubility of this compound dilaurate in a range of common organic solvents. It includes a summary of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key catalytic pathways involving DBTDL.

Physicochemical Properties of this compound Dilaurate

A summary of the key physicochemical properties of DBTDL is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₆₄O₄Sn | [4][5] |

| Molecular Weight | 631.56 g/mol | [4][6] |

| Appearance | Colorless to pale yellow oily liquid | [5][6] |

| Density | 1.066 g/mL at 25 °C | [6] |

| Melting Point | 22-24 °C | [6] |

| Boiling Point | >204 °C at 12 mmHg | [4] |

| Flash Point | >230 °F (>110 °C) | [4][5] |

| Refractive Index | n20/D 1.471 | [6] |

Solubility of this compound Dilaurate

Data Presentation

Table 1: Quantitative Solubility of this compound Dilaurate in Water

| Solvent | Temperature | Solubility | Reference(s) |

| Water | 20 °C | < 0.1 g/100 mL | [4][5][6] |

| Water | Room Temperature | < 1.43 mg/L | [4][6] |

| Water | Room Temperature | 3 ppm | [7] |

Table 2: Qualitative Solubility of this compound Dilaurate in Organic Solvents

| Solvent | Solubility | Reference(s) |

| Acetone | Soluble | [1][4][5] |

| Benzene | Soluble | [1][4][5] |

| Carbon Tetrachloride | Soluble | [1][4][5] |

| Chloroform | Soluble | [1][4] |

| Ethanol | Soluble | [1][5] |

| Ethyl Acetate | Soluble | [1][4][5] |

| Ether | Soluble | [8] |

| Methanol | Practically Insoluble/Soluble* | [2][8][9] |

| Petroleum Ether | Soluble | [1][4][8] |

| Toluene | Soluble | [1][4][5][9] |

| Industrial Plasticizers | Soluble | [1][4][5][6] |

*Note: There are conflicting reports regarding the solubility of DBTDL in methanol. While some sources state it is soluble[2][9], others indicate it is practically insoluble[8]. This discrepancy may be due to differences in the grade of the solvent or the specific experimental conditions.

General Solubility Profile

This compound dilaurate, with its long alkyl chains from the laurate groups and the butyl groups attached to the tin atom, exhibits a predominantly nonpolar character. This molecular structure governs its solubility behavior, leading to high solubility in a wide array of organic solvents and very low solubility in polar solvents like water. The principle of "like dissolves like" is a good predictor of its solubility, where it readily dissolves in hydrocarbons, ethers, esters, ketones, and chlorinated solvents.[1][4][5]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound dilaurate in organic solvents are not extensively published, a general methodology can be adapted from standardized guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. The following protocols describe a gravimetric method for determining solubility.

Materials

-

This compound dilaurate (high purity grade)

-

Selected organic solvents (analytical reagent grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Pipettes and other standard laboratory glassware

-

Drying oven

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound dilaurate to a series of glass vials.

-

To each vial, add a known volume (e.g., 10 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the undissolved solute to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to filter the supernatant through a syringe filter that has been pre-warmed to the experimental temperature.

-

Transfer the filtered aliquot to a pre-weighed, dry glass vial.

-

Determine the mass of the aliquot.

-

Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of DBTDL. A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound dilaurate is the difference between the final and initial mass of the vial.

-

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

Solubility ( g/100 mL) = (Mass of dissolved DBTDL (g) / Volume of aliquot (mL)) * 100

Solubility ( g/100 g) = (Mass of dissolved DBTDL (g) / Mass of solvent in the aliquot (g)) * 100

-

-

Data Reporting:

-

The solubility should be reported as the average of at least three replicate measurements, along with the standard deviation.

-

The experimental temperature must be clearly stated.

-

For a more comprehensive understanding, this procedure should be repeated at different temperatures to determine the temperature dependence of solubility.

-

Visualization of Catalytic Pathways

This compound dilaurate is a highly effective catalyst in several polymerization reactions. The following diagrams, generated using the DOT language, illustrate its role in the formation of polyurethanes and the curing of RTV silicones.

Polyurethane Formation

This compound dilaurate catalyzes the reaction between a diisocyanate and a polyol to form polyurethane.[10][11][12][13][14] The tin atom in DBTDL acts as a Lewis acid, coordinating with the reactants to facilitate the nucleophilic attack of the hydroxyl group on the isocyanate group.[11]

Caption: Catalytic cycle of polyurethane formation mediated by DBTDL.

RTV Silicone Curing

In room-temperature vulcanizing (RTV) silicone systems, this compound dilaurate catalyzes the condensation reaction between hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) chains and a crosslinking agent, typically an alkoxysilane.[15][16][17][18] This process involves hydrolysis of the crosslinker followed by condensation with the silanol (B1196071) groups of the PDMS, leading to the formation of a crosslinked silicone network.

Caption: Workflow for DBTDL-catalyzed RTV silicone curing.

Conclusion

This compound dilaurate is a versatile organometallic compound with solubility characteristics that make it highly compatible with a wide range of organic-based reaction systems. It is readily soluble in common nonpolar and moderately polar organic solvents, a property that is essential for its primary application as a catalyst. While precise quantitative solubility data in these solvents remains sparse in publicly available literature, the qualitative information and the provided experimental protocol offer a strong foundation for researchers and professionals in drug development and materials science. The visualized catalytic pathways for polyurethane formation and silicone curing highlight the critical role of DBTDL in these industrially significant processes. Further research to quantify the solubility of DBTDL in various organic solvents at different temperatures would be invaluable for more precise control and optimization of these reactions.

References

- 1. newtopchem.com [newtopchem.com]

- 2. BNT Chemicals | DBTL – this compound Dilaurate [bnt-chemicals.com]

- 3. This compound DILAURATE CATALYST - Ataman Kimya [atamanchemicals.com]

- 4. Cas 77-58-7,this compound dilaurate | lookchem [lookchem.com]

- 5. This compound DILAURATE (DBTDL) - Ataman Kimya [atamanchemicals.com]

- 6. This compound dilaurate | 77-58-7 [chemicalbook.com]

- 7. This compound dilaurate | C32H64O4Sn | CID 16682738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound dilaurate - Wikipedia [en.wikipedia.org]

- 9. This compound dilaurate (DBTDL)**/*** - TRIGON Chemie [trigon-chemie.com]

- 10. l-i.co.uk [l-i.co.uk]

- 11. ohans.com [ohans.com]

- 12. This compound dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. sinosil.com [sinosil.com]

- 16. specialchem.com [specialchem.com]

- 17. RTV silicone - Wikipedia [en.wikipedia.org]

- 18. Crosslinking and modification of silicones [chemiedidaktik.uni-wuppertal.de]

Unraveling the Thermal Degradation of Dibutyltin Dilaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals